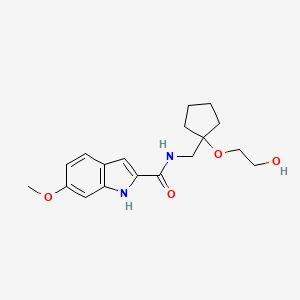

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-6-methoxy-1H-indole-2-carboxamide

Description

Properties

IUPAC Name |

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-6-methoxy-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4/c1-23-14-5-4-13-10-16(20-15(13)11-14)17(22)19-12-18(24-9-8-21)6-2-3-7-18/h4-5,10-11,20-21H,2-3,6-9,12H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEWMYYYTXNSRMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3(CCCC3)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-6-methoxy-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the indole nitrogen using methyl iodide in the presence of a base such as potassium carbonate.

Attachment of the Cyclopentyl Group: The cyclopentyl group can be introduced through a Grignard reaction, where cyclopentylmagnesium bromide reacts with an appropriate intermediate.

Incorporation of the Hydroxyethoxy Moiety: This step involves the reaction of the intermediate with ethylene oxide under basic conditions to introduce the hydroxyethoxy group.

Formation of the Carboxamide: The final step involves the reaction of the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride, to form the carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-6-methoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethoxy group can be oxidized to form a corresponding ketone or aldehyde.

Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-6-methoxy-1H-indole-2-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-6-methoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The hydroxyethoxy and methoxy groups can enhance its solubility and bioavailability, facilitating its interaction with cellular targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on indole substitution patterns, side-chain modifications, and pharmacological activities. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Indole Substitution Patterns

- 6-Methoxy vs. 5-Methoxy/5-Bromo/7-Fluoro: The target compound’s 6-methoxy group distinguishes it from analogs like the 5-methoxy indole-2-carboxamides in , which demonstrated lipid-lowering activity. Halogenated derivatives (e.g., 5-bromo-7-fluoro in ) prioritize electrophilic interactions, whereas methoxy groups enhance hydrophilicity .

Side-Chain Modifications

- Cyclopentylmethyl-2-hydroxyethoxy vs. Benzoylphenyl/Piperidinyl :

The cyclopentylmethyl group with a hydrophilic 2-hydroxyethoxy tail contrasts with the aromatic benzoylphenyl () or heterocyclic piperidinyl () side chains. This design may improve solubility compared to purely hydrophobic groups (e.g., benzoylphenyl) while retaining conformational flexibility for target engagement. The hydroxyethoxy group is also seen in ’s pyridine carboxamide, suggesting a role in crystallographic fragment screening for enzyme binding .

Pharmacological Implications

- For example, 5-methoxy derivatives reduced lipid levels, whereas the piperidinyl-linked analog () may target kinase or protease pathways due to its pyridinone moiety . The halogenated derivative in exemplifies a strategy to enhance binding affinity via halogen bonding .

Biological Activity

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-6-methoxy-1H-indole-2-carboxamide is a chemical compound with significant potential in medicinal chemistry, particularly due to its structural characteristics that suggest various biological activities. This article provides a detailed overview of the biological activity of this compound, including relevant data tables, case studies, and research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₄N₂O₄ |

| Molecular Weight | 332.4 g/mol |

| CAS Number | 2320608-27-1 |

The biological activity of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-6-methoxy-1H-indole-2-carboxamide is primarily attributed to its interaction with various molecular targets in biological systems. The indole moiety is known for its ability to modulate enzyme activities and influence signaling pathways related to inflammation and cancer.

Key Mechanisms Include:

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways, which can lead to reduced cell proliferation in cancerous tissues.

- Receptor Modulation : It may also interact with specific receptors, influencing cellular responses to external stimuli.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays demonstrated significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The compound exhibited a low IC50 value, indicating high potency.

Antimicrobial Activity

The compound has shown promising results against several bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). In one study, it was reported to have a minimum inhibitory concentration (MIC) of 0.98 μg/mL against MRSA, demonstrating its potential as an antimicrobial agent.

Case Studies

-

In Vitro Anticancer Study

- Objective : To evaluate the antiproliferative effects on A549 and MCF7 cell lines.

- Method : Cells were treated with varying concentrations of the compound for 48 hours.

- Results : Significant reduction in cell viability was observed at concentrations above 10 μM, with an IC50 around 5 μM.

-

Antimicrobial Efficacy

- Objective : To assess the antimicrobial properties against MRSA.

- Method : The broth microdilution method was employed to determine MIC values.

- Results : The compound exhibited strong antibacterial activity with an MIC of 0.98 μg/mL.

Research Findings

A variety of research articles have explored the biological activities of compounds related to N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-6-methoxy-1H-indole-2-carboxamide:

- A study published in PMC reported that indole derivatives exhibit significant antiproliferative activities against cancer cell lines, suggesting a common mechanism involving apoptosis induction and cell cycle arrest .

- Another investigation into similar indole compounds highlighted their role as enzyme inhibitors and their potential therapeutic applications in treating infections and inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.